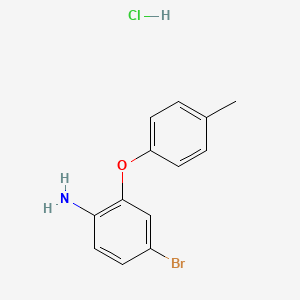

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride

Description

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₁₃H₁₃BrClNO. Its structure consists of an aniline core substituted with a bromine atom at the 4-position and a 4-methylphenoxy group at the 2-position, forming a secondary amine hydrochloride salt. This compound is synthesized via acid-catalyzed condensation reactions, typically involving brominated aniline derivatives and substituted benzaldehydes in methanol or similar solvents .

Key applications include its role as an intermediate in pharmaceutical synthesis, particularly for antimicrobial agents and heterocyclic compounds. Its crystalline nature and stability under acidic conditions make it suitable for structural analysis using X-ray crystallography tools like SHELXL and ORTEP-3 .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-2-(4-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXQUSKQQVGDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride typically involves the reaction of 4-bromo-2-nitroaniline with 4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for catalytic hydrogenation.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include nitroso and nitro derivatives.

Reduction: The primary amine derivative is formed.

Scientific Research Applications

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects on Reactivity: The 4-methylphenoxy group in the target compound enhances electron-donating properties, favoring electrophilic substitution reactions. In contrast, trifluoromethoxy and trifluoromethyl groups in A366642 () are electron-withdrawing, reducing aromatic reactivity but improving thermal stability . Bromine vs. Fluorine: Bromine’s larger atomic radius increases steric hindrance compared to fluorine, affecting binding affinity in drug-receptor interactions .

Synthetic Pathways: The target compound is synthesized via acid-catalyzed condensation (H₂SO₄/methanol), similar to M3 and M4 monomers in . In contrast, 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one () requires cyclization with DMSO/I₂, highlighting divergent strategies for heterocycle formation .

Pharmacological Profiles: Compounds with chlorobenzoyl or chromenone moieties () exhibit stronger antimicrobial activity due to planar aromatic systems disrupting microbial membranes. The target compound’s bioactivity is less documented but inferred to focus on CNS applications due to structural parallels with 2-(4-Bromo-2-fluorophenyl)ethanamine HCl .

Crystallographic Utility: The target compound’s hydrochloride salt form improves crystallinity, making it compatible with SHELX and ORTEP-3 for precise bond-length analysis. Non-halogenated analogs (e.g., ’s 4-bromo-N-(3,4,5-trimethoxy) compound) lack this advantage .

Industrial and Research Relevance

- Purity Standards : The target compound’s synthesis (≥95% purity, as per and ) aligns with pharmaceutical-grade requirements, unlike research-only compounds like (2-Bromo-4-methylphenyl)methanesulfonyl chloride (), which prioritizes pilot-scale adaptability .

- Environmental Impact : Brominated analogs (e.g., ’s 2-Bromo-4-fluorobenzylamine HCl) face stricter environmental regulations due to persistence, whereas trifluoromethylated derivatives () are favored for biodegradability .

Biological Activity

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of 314.61 g/mol. This compound features a bromine atom and a 4-methylphenoxy group attached to an aniline structure, which contributes to its unique biological properties. It appears as a white to off-white powder and is soluble in water due to its hydrochloride form, enhancing its stability and solubility in biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure includes:

- A bromine substituent at the 4-position.

- A 4-methylphenoxy group which enhances the compound's lipophilicity and potential biological activity.

Pharmacological Potential

The biological activity of this compound has not been extensively studied; however, its structural similarities to other biologically active compounds suggest potential pharmacological applications. Compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors, which could indicate a similar potential for this compound.

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Anticancer Activity : The presence of bromine in aromatic compounds has been associated with increased anticancer properties due to enhanced interactions with DNA and proteins involved in cancer progression .

Toxicological Profile

The compound is classified as harmful if swallowed and can cause skin irritation. These properties necessitate careful handling in laboratory settings . Understanding the toxicological profile is crucial for evaluating its safety for potential therapeutic uses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant analogs:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Bromoaniline | C₆H₄BrNH₂ | Simple bromo-substituted aniline |

| 4-Methylphenol | C₇H₈O | Contains a methyl group on the phenolic ring |

| 2-(4-Methylphenoxy)aniline | C₁₃H₁₅NO | Similar structure without bromine |

| 3-Bromo-4-methylphenol | C₇H₇BrO | Another bromo-substituted phenolic compound |

This comparative analysis highlights the unique features of this compound, particularly its enhanced solubility and potential biological activity due to the combination of bromine substitution and the methylphenoxy group.

Future Research Directions

Further research is needed to explore the specific biological activities of this compound. Key areas for investigation include:

- Detailed pharmacodynamics and pharmacokinetics studies.

- In vitro and in vivo assays to evaluate efficacy against various biological targets.

- Toxicological assessments to establish safe dosage levels for potential therapeutic use.

Q & A

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.